molecular formula C7H15ClN2O B1442008 N-Allyl-2-amino-2-methylpropanamide hydrochloride CAS No. 1220018-73-4

N-Allyl-2-amino-2-methylpropanamide hydrochloride

Cat. No.: B1442008
CAS No.: 1220018-73-4
M. Wt: 178.66 g/mol
InChI Key: RDNYXENXOMBHRX-UHFFFAOYSA-N
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Description

N-Allyl-2-amino-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of propanamide, featuring an allyl group attached to the nitrogen atom and a methyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-amino-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-amino-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-amino-2-methylpropanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-amino-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-amino-2-methylpropanamide
  • 2-Amino-2-methylpropanamide hydrochloride
  • N-Allyl-2-aminoacetamide hydrochloride

Uniqueness

N-Allyl-2-amino-2-methylpropanamide hydrochloride is unique due to the presence of both an allyl group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can participate in a variety of chemical reactions and interact with biological molecules in specific ways.

Properties

IUPAC Name

2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYXENXOMBHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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